

An In-depth Technical Guide to Isonicotinic Anhydride: Structure and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isonicotinic anhydride*

Cat. No.: B179270

[Get Quote](#)

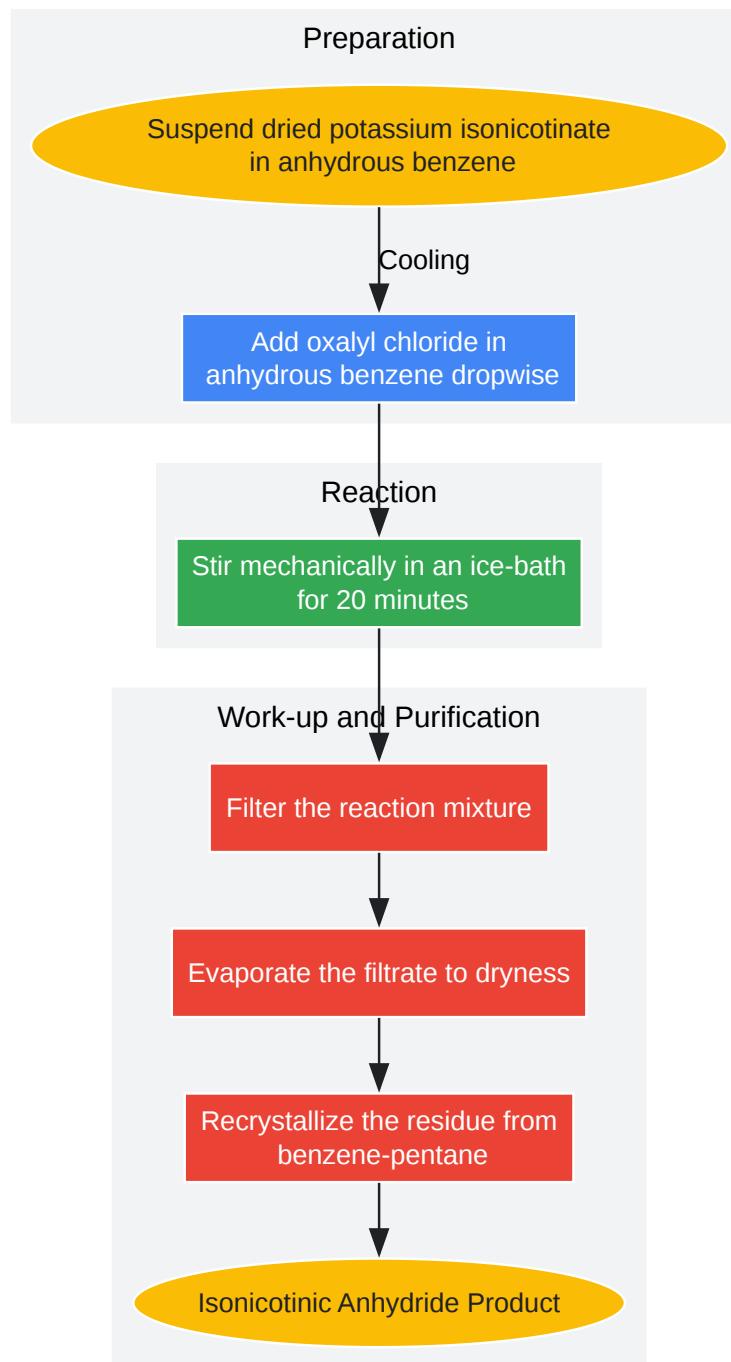
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of **isonicotinic anhydride**. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

Isonicotinic anhydride, also known as 4-pyridinecarboxylic acid anhydride,[1] is a symmetrical anhydride derived from isonicotinic acid.[1] Its chemical structure consists of two isonicotinoyl groups linked by an oxygen atom.

Caption: Chemical structure of **Isonicotinic Anhydride**.


Table 1: Physical and Chemical Properties of **Isonicotinic Anhydride**

Property	Value	Reference
Molecular Formula	$C_{12}H_8N_2O_3$	[1]
Molecular Weight	228.20 g/mol	[1]
CAS Number	7082-71-5	[1]
Appearance	Off-white to beige-brownish crystalline powder	[2]
Melting Point	113-116 °C	[3]
IUPAC Name	pyridine-4-carbonyl pyridine-4-carboxylate	[1]
Topological Polar Surface Area	69.2 Å ²	[1]

Synthesis Protocol

A convenient and rapid method for preparing **isonicotinic anhydride** involves the reaction of potassium isonicotinate with oxalyl chloride in an anhydrous solvent.[\[4\]](#) This method avoids the high temperatures and use of nitrobenzene that are problematic in other procedures.[\[4\]](#)

Synthesis Workflow for Isonicotinic Anhydride

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **isonicotinic anhydride**.

Detailed Experimental Protocol:

- Preparation of Reactants: To a suspension of 0.2 mole of potassium isonicotinate (previously dried) in 80 mL of anhydrous benzene, add a solution of 0.1 mole of oxalyl chloride in 45 mL of anhydrous benzene.[\[4\]](#)
- Reaction Conditions: The addition should be carried out over 20 minutes with mechanical stirring and cooling in an ice-bath.[\[4\]](#)
- Isolation and Purification: After the addition is complete, the reaction mixture is filtered. The filtrate is then evaporated to dryness. The resulting crude product can be purified by recrystallization from a benzene-pentane mixture to yield the final product.[\[4\]](#)

Characterization Data

The structure and purity of **isonicotinic anhydride** are confirmed through various analytical techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Table 2: Spectroscopic Characterization Data for **Isonicotinic Anhydride**

Technique	Expected Observations
Mass Spectrometry (MS)	Predicted m/z for $[M+H]^+$: 229.06078. ^[5] The fragmentation pattern would likely show a prominent peak corresponding to the isonicotinoyl cation.
Infrared (IR) Spectroscopy	Two distinct C=O stretching bands characteristic of anhydrides: a symmetric stretch and an asymmetric stretch, typically observed between 1750 and 1850 cm^{-1} . ^[6] A C-O stretching band is also expected in the range of 1000-1300 cm^{-1} . ^[6]
^1H NMR Spectroscopy	Two sets of signals for the aromatic protons of the pyridine rings. Protons ortho to the nitrogen atom are expected to appear at a lower field (higher ppm) compared to the protons meta to the nitrogen. Due to the symmetry of the molecule, two distinct signals, each integrating to 4 protons, are expected.
^{13}C NMR Spectroscopy	Signals for the carbonyl carbon, and the carbons of the pyridine rings. The carbonyl carbon is expected to be the most downfield signal. Due to symmetry, five distinct carbon signals are anticipated: one for the carbonyl carbon and four for the pyridine ring carbons.

Note: Specific, experimentally-derived spectral data with peak assignments for **isonicotinic anhydride** are not widely published. The information in Table 2 is based on predicted values and the known spectroscopic behavior of similar chemical structures.

Reactivity and Applications

Isonicotinic anhydride is a reactive compound that can participate in various chemical transformations. As an anhydride, it is susceptible to nucleophilic attack, leading to the opening of the anhydride linkage. For instance, it readily reacts with hydrazides to form

isonicotinoylhydrazides, which are precursors to other heterocyclic systems.[7][8] This reactivity makes it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. Derivatives of isonicotinic acid, such as isoniazid, are important antitubercular drugs.[9]

Safety Information

Isonicotinic anhydride is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[8] It is also reported to react violently with water.[10]

This guide provides a foundational understanding of **isonicotinic anhydride**. For further details, researchers are encouraged to consult the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isonicotinic anhydride | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
- 3. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 13C NMR spectrum [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Isonicotinic acid(55-22-1) 13C NMR spectrum [chemicalbook.com]
- 8. Isonicotinic anhydride 97 7082-71-5 [sigmaaldrich.com]
- 9. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]

- To cite this document: BenchChem. [An In-depth Technical Guide to Isonicotinic Anhydride: Structure and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179270#isonicotinic-anhydride-structure-and-characterization\]](https://www.benchchem.com/product/b179270#isonicotinic-anhydride-structure-and-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com